rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans
Description
rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans is a chiral pyrrolidine derivative characterized by a trans-configuration at the 2R and 3R positions, a trifluoromethyl (-CF₃) substituent at the 3-position, and a carboxylic acid (-COOH) group at the 2-position. The racemic mixture (rac-) indicates equal parts of both enantiomers. This compound’s molecular formula is C₆H₈F₃NO₂, with a molecular weight of 195.13 g/mol (calculated).
Properties
CAS No. |
2242747-92-6 |
|---|---|
Molecular Formula |
C6H8F3NO2 |
Molecular Weight |
183.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrolidine and trifluoromethyl-containing reagents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving amination or reductive amination processes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution or addition reactions.
Resolution of Racemic Mixture: The racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound involves scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to modulate biological pathways effectively. The pyrrolidine ring provides structural rigidity, facilitating binding to target sites and influencing the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrrolidine derivatives, focusing on substituents, stereochemistry, and functional groups.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound enhances electron-withdrawing effects, increasing acidity (pKa ~2.5 for -COOH) compared to phenyl-substituted analogs (pKa ~4.0) . Boc- or Fmoc-protected derivatives (e.g., and ) exhibit reduced aqueous solubility due to bulky protecting groups, limiting their utility in biological assays .
Stereochemical Influence :
- The trans-configuration in the target compound creates a planar arrangement of -CF₃ and -COOH, optimizing dipole interactions. In contrast, cis-isomers (e.g., pseudo-prolines in ) adopt puckered conformations, affecting binding to chiral targets .
Functional Group Modifications :
- 5-Oxo derivatives () introduce a ketone group, which may participate in redox reactions or serve as a hydrogen-bond acceptor, unlike the parent compound .
- Phenyl vs. trifluoromethyl : Phenyl groups () increase logP by ~1.5 units compared to -CF₃, favoring membrane permeability but reducing metabolic stability .
Applications :
- The target compound’s unprotected -COOH and -CF₃ make it suitable for metal coordination or enzyme inhibition studies, whereas Boc-protected analogs () are intermediates in solid-phase synthesis .
Biological Activity
The compound rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans, is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
- Molecular Formula : C6H9ClF3NO2
- Molecular Weight : 219.59 g/mol
- CAS Number : 1909287-14-4
Synthesis
The synthesis of rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the introduction of a trifluoromethyl group into the pyrrolidine ring structure. This modification is significant as it influences the compound's biological activity by enhancing lipophilicity and altering interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.
Case Study: A549 Lung Adenocarcinoma Model
In a study evaluating the cytotoxicity of several pyrrolidine derivatives, rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid was tested against A549 human lung adenocarcinoma cells. The results indicated that this compound significantly reduced cell viability compared to control groups treated with standard chemotherapeutics like cisplatin. The MTT assay revealed a dose-dependent response, suggesting that the compound's structure plays a critical role in its anticancer activity .
The mechanism through which rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid exerts its effects may involve:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : By disrupting cell cycle progression, it prevents tumor growth.
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that modifications to the pyrrolidine ring and the introduction of functional groups like trifluoromethyl can enhance biological activity. Compounds with free carboxylic acid groups generally exhibit greater potency in cytotoxic assays compared to their acetylated counterparts .
Safety and Toxicology
While the anticancer properties are promising, safety assessments are crucial. Preliminary toxicity studies indicate that rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid exhibits lower cytotoxicity towards non-cancerous cells (HSAEC-1 KT) when compared to its effects on cancer cells. This selectivity is essential for developing therapeutic agents with minimized side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
